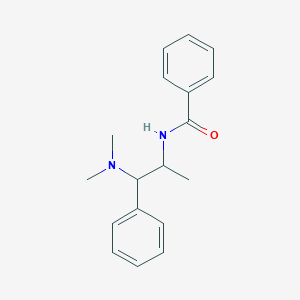

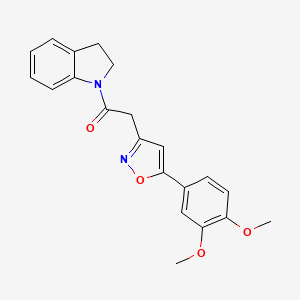

N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anion Binding and Hydrogen Bonding

Research has shown that compounds structurally related to N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide, such as N-benzamido-N'-benzoylthioureas, can bind strongly to anions despite a strong intramolecular hydrogen bond (IHB). These findings suggest the potential for developing new anion receptors or organocatalysts with a wide structural diversity based on this framework (Liu & Jiang, 2008).

Organic Semiconductor Reactivity

In the context of organic semiconductors, 1,3-Dimethyl-2-(4-(dimethylamino)phenyl)-2,4-dihydro-1H-benzoimidazole (N-DMBI-H) is used as an air-stable n-dopant. Its reactivity with a variety of imide- and amide-containing semiconductor molecules indicates the potential for dopant selection in electronic devices, highlighting the importance of understanding the interaction between dopants and semiconductor molecules for optimal performance (Jhulki et al., 2021).

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide represents a group of benzamides with herbicidal activity on annual and perennial grasses, showcasing the agricultural utility of these compounds in forage legumes, turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Antitrypanosomal Activity and Toxicity

The synthesis and characterization of thioamides derived from benzaldehyde and 4-(dimethylamino)benzaldehyde have been studied for their trypanocidal activity and toxicity. These studies contribute to the understanding of potential therapeutic applications and safety profiles of benzamide derivatives (Agnimonhan et al., 2012).

Antimicrobial Activity

Polyamino geranic acid derivatives, synthesized using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate reagent (BOP), have shown significant decreases in antibiotic resistance in Gram-negative bacterial multi-drug resistant strains. This suggests their utility in combating antibiotic-resistant bacteria through the inhibition of efflux pumps (Brunel et al., 2013).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-[1-(dimethylamino)-1-phenylpropan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-14(19-18(21)16-12-8-5-9-13-16)17(20(2)3)15-10-6-4-7-11-15/h4-14,17H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEBOXRPIWDTLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N(C)C)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Dimethylamino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2471450.png)

![Ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2471452.png)

![(2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine](/img/structure/B2471454.png)

![2-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2471460.png)

![4-bromo-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2471463.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indazole-7-carboxamide](/img/structure/B2471467.png)

![ethyl 3-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2471470.png)

![3,7-Dimethyl-1-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2471471.png)

![1-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2471472.png)

![{3-[(3-Amino-propyl)-methyl-amino]-propyl}-carbamic acid tert-butyl ester](/img/structure/B2471473.png)